molecular formula C22H24ClN3O5S B2385039 Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329840-45-0

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2385039
CAS No.: 1329840-45-0
M. Wt: 477.96
InChI Key: KRABTLWQLPQICR-UHFFFAOYSA-N
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Description

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 6-ethyl group, a methyl carboxylate ester, and a 3-(2,5-dioxopyrrolidin-1-yl)benzamido moiety. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical applications.

Properties

IUPAC Name

methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S.ClH/c1-3-24-10-9-15-16(12-24)31-21(19(15)22(29)30-2)23-20(28)13-5-4-6-14(11-13)25-17(26)7-8-18(25)27;/h4-6,11H,3,7-10,12H2,1-2H3,(H,23,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRABTLWQLPQICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's structure features a tetrahydrothieno[2,3-c]pyridine core with a dioxopyrrolidine moiety and a benzamide substituent. The molecular formula is represented as C19H22N4O4HClC_{19}H_{22}N_4O_4\cdot HCl, with a molecular weight of approximately 396.85 g/mol.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds derived from tetrahydrothieno[2,3-c]pyridine have shown significant antibacterial and antifungal properties. For instance, studies on substituted tetrahydrothieno derivatives demonstrated promising antimicrobial effects against various pathogens .
  • Antitumor Activity : The compound's structural analogs have been evaluated for their anticancer potential. In vitro studies have reported that similar compounds exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

Antimicrobial Studies

A study published in the Journal of Chemical and Pharmaceutical Research synthesized various substituted tetrahydrothieno derivatives and assessed their antimicrobial activity. The results indicated that several derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Antitumor Studies

Research focusing on pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines demonstrated that specific derivatives displayed potent inhibitory activity against EGFR kinase, which is crucial for tumor growth. The IC50 values for these compounds ranged from 0.297 μM to 15.629 μM in various cancer cell lines .

Allosteric Modulation

Another study highlighted the allosteric properties of related compounds at the A1 adenosine receptor. The modifications in the 2-amino-tetrahydrothieno structure led to enhanced receptor modulation . This suggests that similar modifications in methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine could yield compounds with enhanced biological activity.

Case Studies

Study Activity Cell Line IC50 (μM)
Study 1AntibacterialE. coli12.5
Study 2AntitumorMCF-70.440
Study 3Allosteric ModulationA1AR-

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to the thieno-pyridine and fused heterocycle family. Key structural analogues include:

Compound Name Molecular Formula Key Substituents Notable Properties
Target Compound (Hydrochloride salt) C₂₃H₂₄ClN₃O₅S 2,5-Dioxopyrrolidin-1-yl, ethyl, methyl carboxylate Enhanced solubility (HCl salt), hydrogen-bonding via dioxopyrrolidine
2-(3-(2,5-Dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide C₂₂H₂₃N₃O₄S Carboxamide instead of methyl carboxylate Higher polarity, potential for improved target binding
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₂H₁₇N₃O₃S Cyano, furan, benzylidene High melting point (213–215°C), IR peaks at 2,209 cm⁻¹ (CN)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₂₉H₂₆N₄O₇ Nitrophenyl, phenethyl, cyano Moderate yield (51%), HRMS-validated structure

Key Observations :

  • Carboxylate vs. Carboxamide : The methyl carboxylate in the target compound may enhance metabolic stability compared to the carboxamide variant, which could exhibit stronger hydrogen bonding but faster clearance .
  • Cyano vs. Dioxopyrrolidinyl: Cyano-containing analogues (e.g., compounds 11b, 1l) show distinct IR peaks (~2,200 cm⁻¹) and higher melting points, suggesting stronger intermolecular interactions .
Physicochemical and Spectral Comparisons
  • Melting Points: The target compound’s hydrochloride salt likely lowers its melting point compared to neutral analogues (e.g., compound 11b: 213–215°C vs.
  • NMR Shifts : emphasizes that substituents in regions analogous to the target’s dioxopyrrolidinyl group (e.g., positions 29–36 in related compounds) cause distinct chemical shift changes, aiding structural elucidation .
  • Mass Spectrometry : HRMS data for analogues (e.g., compound 1l: m/z 318 [M⁺]) validate synthetic accuracy, a method applicable to the target compound .

Q & A

Q. What are the critical considerations for synthesizing this compound, given its structural complexity?

The synthesis of this compound involves multi-step reactions, often starting with the coupling of thieno[2,3-c]pyridine and pyrrolidinone derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HATU for the benzamido group attachment under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while controlled temperatures (0–25°C) minimize side reactions .
  • Hydrochloride salt formation : Final purification via recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-MS for detecting the [M+H]⁺ ion) .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve structural ambiguities, particularly for distinguishing ethyl and tetrahydrothieno protons .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone moiety) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent degradation of the pyrrolidinone and amide groups .
  • Safety protocols : Use PPE (gloves, lab coat) and fume hoods during handling due to potential respiratory irritation (see SDS guidelines) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a central composite design can reduce side products in amidation steps .
  • Continuous-flow chemistry : Improves reproducibility for temperature-sensitive steps (e.g., diazomethane reactions) by maintaining precise reaction control .

Q. What strategies are recommended for resolving contradictions in biological activity data?

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., benzo[d]thiazole derivatives) to isolate contributions of the pyrrolidinone moiety .
  • Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with targets like proteases or kinases, which may explain variability in experimental IC₅₀ values .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then monitor degradation via HPLC. For example, the tetrahydrothieno ring may oxidize under acidic conditions, requiring formulation adjustments .

Q. What methodologies are effective for analyzing its pharmacokinetic properties in vitro?

  • Caco-2 cell assays : Assess intestinal permeability, noting that the ethyl group may enhance lipophilicity and absorption .
  • Microsomal stability tests : Liver microsomes (human/rat) quantify metabolic clearance rates, with LC-MS/MS detecting major metabolites (e.g., hydrolyzed carboxylate derivatives) .

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